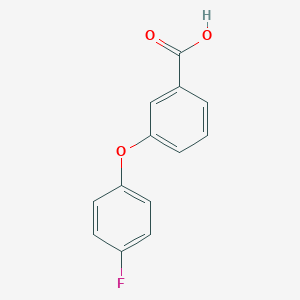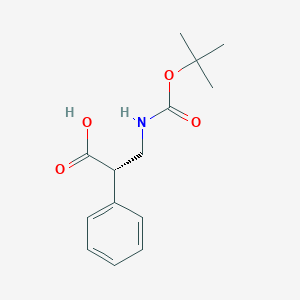
(S)-3-((tert-ブトキシカルボニル)アミノ)-2-フェニルプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is an organic compound commonly used in synthetic organic chemistry. It is a derivative of phenylalanine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and ease of deprotection.
科学的研究の応用
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It is employed in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.
作用機序
Target of Action
It’s important to note that this compound is a boc-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis .
Mode of Action
The Boc group in the compound serves as a protecting group for the amino group . This is because amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA) .
Biochemical Pathways
As a boc-protected amino acid, it is likely involved in the synthesis of peptides .
Pharmacokinetics
The boc group can be removed under acidic conditions , which could potentially influence its bioavailability.
Result of Action
The removal of the boc group under acidic conditions could potentially lead to the exposure of the amino group, allowing it to participate in further reactions.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the Boc group can be removed under acidic conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the acidity of its environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group of (S)-2-phenylpropanoic acid. The process begins with the reaction of (S)-2-phenylpropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid through a nucleophilic addition-elimination mechanism .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids like (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amine, (S)-2-phenylpropanoic acid.
Substitution: The products vary based on the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
(S)-2-phenylpropanoic acid: The parent compound without the Boc protecting group.
(S)-3-((Carbobenzoxy)amino)-2-phenylpropanoic acid: Another protected derivative using the carbobenzoxy (Cbz) group.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amino group. Additionally, the Boc group can be removed under mild acidic conditions, making it a preferred choice in peptide synthesis and other organic transformations .
特性
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXRMWHLUUHFB-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426704 |
Source


|
| Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136916-26-2 |
Source


|
| Record name | (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
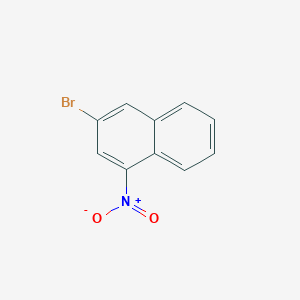
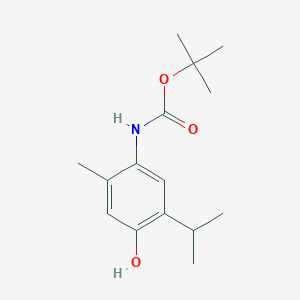
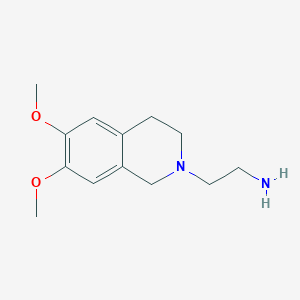
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)
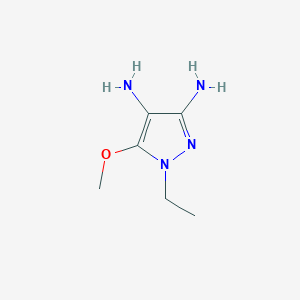
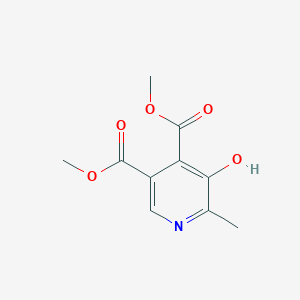
![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)
![Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)
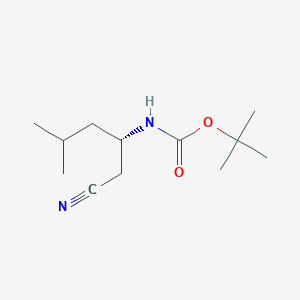
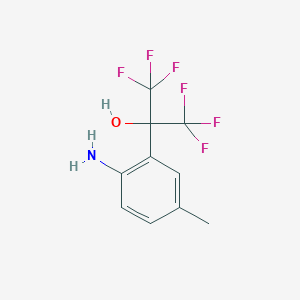
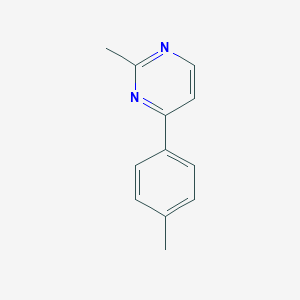
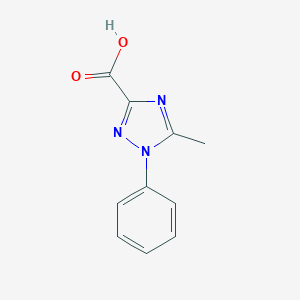
![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)
